molecular formula C10H12F3NO B7894386 5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline

5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B7894386
M. Wt: 219.20 g/mol
InChI Key: WMXAXCWWAYFXDB-UHFFFAOYSA-N
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Description

5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C10H12F3NO It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted with ethyl and trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline typically involves the following steps:

    Nitration: The starting material, 5-ethyl-2-nitroaniline, is prepared by nitrating 5-ethylaniline.

    Reduction: The nitro group in 5-ethyl-2-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Etherification: The amino group is then reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The ethyl group can influence the compound’s binding affinity and specificity for certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(2,2,2-trifluoroethoxy)aniline: Similar structure but with a methyl group instead of an ethyl group.

    2,5-Bis(2,2,2-trifluoroethoxy)aniline: Contains two trifluoroethoxy groups instead of one.

Uniqueness

5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both ethyl and trifluoroethoxy groups, which confer distinct chemical and physical properties. These substitutions can affect the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-ethyl-2-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-2-7-3-4-9(8(14)5-7)15-6-10(11,12)13/h3-5H,2,6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXAXCWWAYFXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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